molecular formula C13H7Cl5O2S B3031118 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- CAS No. 149949-87-1

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-

Cat. No.: B3031118
CAS No.: 149949-87-1
M. Wt: 404.5 g/mol
InChI Key: BHVPZQWKLQRCFN-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. This specific compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and sulfonation steps are carefully monitored to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4’,6-pentachloro-4-(methylsulfon

Properties

IUPAC Name

1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVPZQWKLQRCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164433
Record name 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149949-87-1
Record name 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
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Reactant of Route 6
1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-

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